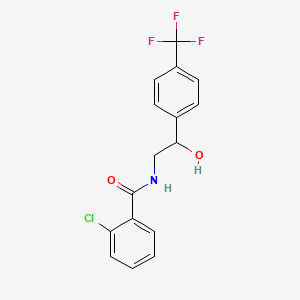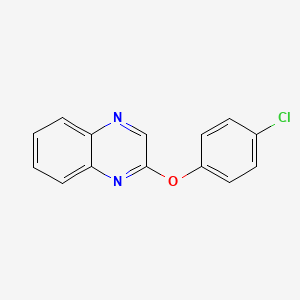![molecular formula C41H71NO12 B2557011 (2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione CAS No. 2334483-46-2](/img/no-structure.png)
(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Burnettramic acid A is a fungal metabolite originally isolated from A. burnettii that has diverse biological activities. It is active against B. subtilis, S. aureus, C. albicans, and S. cerevisiae (IC50s = 2.3, 5.9, 0.5, and 0.2 µg/ml, respectively). Burnettramic acid A is cytotoxic to NS-1 murine myeloma cells but not neonatal foreskin fibroblasts (IC50s = 13.8 and >100 µg/ml, respectively).
(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione is a natural product found in Aspergillus with data available.
Applications De Recherche Scientifique
Solubility Studies
Research on the solubility of complex saccharides and related compounds in ethanol–water solutions offers insights into the physical properties and potential applications of structurally complex molecules. For example, the study by Gong et al. (2012) determined the solubilities of various saccharides, providing foundational data that can be extrapolated to understand the behavior of complex molecules in different solvent systems. These insights are crucial for designing extraction processes, purification strategies, and formulation development in pharmaceutical and biotechnological applications.
Synthetic Studies
The synthesis of structurally complex molecules, such as spiroketals and cycloalkanes, has been the focus of several studies, indicating the interest in exploring the synthetic pathways and potential applications of these compounds in medicinal chemistry. For instance, Favre, Gerber‐Lemaire, & Vogel (2010) explored synthetic routes toward the CD spiroketal of spongistatins, highlighting techniques that could be relevant for synthesizing the target molecule and its analogs for potential therapeutic uses.
Chemical Constituents with Bioactivity
Studies identifying and isolating bioactive constituents from natural sources, such as the pollen of Typha angustifolia, shed light on the process of discovering new compounds with potential therapeutic properties. Feng Xuqian (2014) reported the isolation of several compounds, demonstrating the complex interplay of structural features necessary for bioactivity. Such research underscores the importance of detailed structural analysis in the development of new pharmaceuticals and nutraceuticals.
Degradation Studies
Degradation studies, like the one conducted by Del Grosso Erika et al. (2012) on thiocolchicoside, offer valuable information on the stability and behavior of complex molecules under various conditions. Understanding the degradation pathways is crucial for ensuring the stability and efficacy of pharmaceutical compounds.
Computational Studies
Computational studies, such as the one on the regulation of blood glucose level by Muthusamy & Krishnasamy (2016), provide insights into the potential biological activities of complex molecules. By identifying target proteins and simulating interactions, such studies pave the way for the rational design of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
2334483-46-2 |
|---|---|
Formule moléculaire |
C41H71NO12 |
Poids moléculaire |
770.014 |
Nom IUPAC |
(2Z,6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
InChI |
InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/b13-10+,35-34-/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |
Clé InChI |
MGYSOSIDALEBDU-KOYWNODBSA-N |
SMILES |
CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)

![1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2556938.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556939.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2556940.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2556942.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)
![N-[4-(hydroxyimino)-2-methyl-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydroxylamine](/img/structure/B2556946.png)
![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)
